

Application Notes and Protocols for F-1394 in In Vivo Mouse Studies

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Compound of Interest

Compound Name: F 1394

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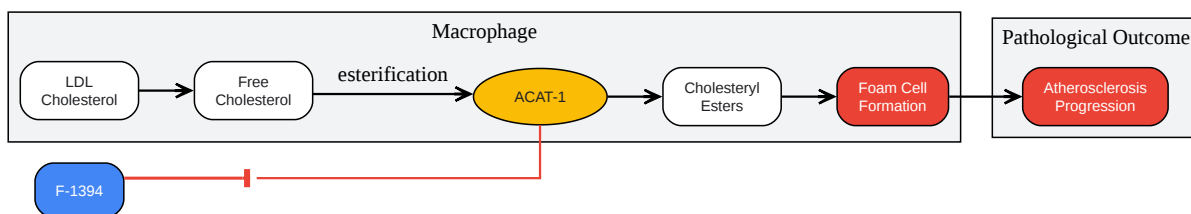
Audience: Researchers, scientists, and drug development professionals.

Introduction

F-1394 is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of intracellular free cholesterol into cholesteryl esters.[1][2][3] In the context of atherosclerosis, the ACAT1 isoform in macrophages is responsible for the formation of foam cells, a key event in the development and progression of atherosclerotic plaques.[1][2][4] By inhibiting ACAT, F-1394 has been shown to reduce foam cell formation and attenuate atherosclerosis in mouse models, making it a valuable tool for cardiovascular disease research.[1][5][6] These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and the underlying mechanism of action of F-1394 in preclinical mouse studies.

Mechanism of Action

F-1394 is a competitive inhibitor of both ACAT1 and ACAT2, with IC50 values in the nanomolar range.[3][4] Its primary mechanism in the context of atherosclerosis involves the inhibition of ACAT-1 within macrophages in the arterial wall.[1][2] This inhibition prevents the esterification and subsequent storage of excess cholesterol, thereby reducing the transformation of macrophages into lipid-laden foam cells.[1][2] The reduction in foam cell accumulation within the atherosclerotic plaque leads to a decrease in overall lesion size and lipid content.[1][4]



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Figure 1: Signaling pathway of F-1394 in macrophages.

Quantitative Data Summary

The following tables summarize the dosages and effects of F-1394 in various mouse models of atherosclerosis.

Table 1: F-1394 Dosage and Efficacy in Apolipoprotein E and Low-Density Lipoprotein Receptor Double Knockout (apoE/LDLr-DKO) Mice

Dosage (Oral)	Treatment Duration	Mouse Model	Key Findings	Reference
10 mg/kg/day	10 weeks	apoE/LDLr-DKO	24% reduction in aortic lesion area.	[1][2]
30 mg/kg/day	10 weeks	apoE/LDLr-DKO	28% reduction in aortic lesion area.	[1][2]
100 mg/kg/day	10 weeks	apoE/LDLr-DKO	38% reduction in aortic lesion area (statistically significant).	[1][2]
100 mg/kg/day	15 weeks	apoE/LDLr-DKO	31.9% reduction in oil-red O-stained area in the aortic sinus.	[2]

Table 2: F-1394 Dosage and Efficacy in Apolipoprotein E-Deficient (apoE^{-/-}) Mice

Dosage (in Diet)	Treatment Duration	Mouse Model	Key Findings	Reference
300 mg/kg in diet	17 weeks	apoE-/- on Western Diet	39% decrease in intimal lesion area at the aortic sinus; 46% reduction in en face surface lipid staining.	[4]
900 mg/kg in diet	17 weeks	apoE-/- on Western Diet	45% decrease in intimal lesion area at the aortic sinus; 62% reduction in en face surface lipid staining.	[4]
900 mg/kg in diet	4 weeks (regression study)	apoE-/- previously on Western Diet	Improved histologic and gene expression markers in atherosclerotic plaques.	[7]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of F-1394 in mouse models of atherosclerosis.

F-1394 Administration via Oral Gavage

This protocol describes the preparation and administration of F-1394 via oral gavage for daily dosing.

Materials:

- F-1394 powder
- Vehicle (e.g., 0.5% carboxymethyl cellulose)
- Mortar and pestle or homogenizer
- Weighing scale
- Volumetric flasks and pipettes
- Animal feeding needles (gavage needles), 20-22 gauge with a ball tip
- Syringes (1 mL)
- Appropriate mouse strain (e.g., apoE/LDLr-DKO or apoE^{-/-})

Procedure:

- Preparation of F-1394 Suspension:
 - Calculate the required amount of F-1394 based on the desired dose (e.g., 10, 30, or 100 mg/kg) and the number and weight of the mice.
 - Weigh the F-1394 powder accurately.
 - Prepare the vehicle solution (e.g., 0.5% carboxymethyl cellulose in sterile water).
 - Levigate the F-1394 powder with a small amount of the vehicle to form a smooth paste.
 - Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration. Ensure the suspension is homogenous. A brief sonication may aid in creating a uniform suspension.
 - Prepare fresh daily or as stability allows.
- Oral Gavage Administration:
 - Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.

- Measure the correct volume of the F-1394 suspension into a syringe fitted with a gavage needle.
- Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.
- Slowly administer the suspension.
- Carefully remove the gavage needle and return the mouse to its cage.
- Monitor the mouse for any signs of distress.

En Face Analysis of Aortic Atherosclerotic Lesions

This protocol details the procedure for quantifying the total atherosclerotic lesion area in the aorta.

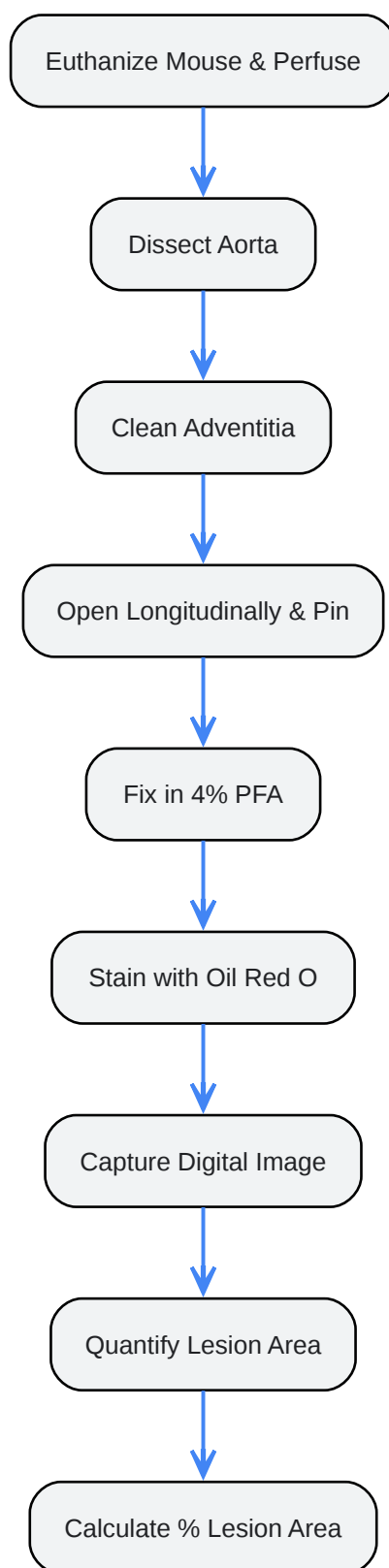
Materials:

- Dissecting microscope and tools
- 4% paraformaldehyde in PBS
- Phosphate-buffered saline (PBS)
- Oil Red O staining solution
- 70% ethanol
- Isopropanol
- Digital camera with a macroscopic lens
- Image analysis software (e.g., ImageJ)

Procedure:

- Aorta Dissection and Fixation:

- Euthanize the mouse and perfuse with PBS followed by 4% paraformaldehyde.
- Carefully dissect the entire aorta from the heart to the iliac bifurcation.
- Remove the adventitial tissue.
- Open the aorta longitudinally and pin it flat on a black wax dissecting pan.
- Fix the tissue in 4% paraformaldehyde overnight at 4°C.
- Staining:
 - Rinse the aorta with distilled water and then briefly with 70% ethanol.
 - Incubate the aorta in freshly prepared and filtered Oil Red O solution for 25 minutes at room temperature.
 - Differentiate in 70% ethanol for 2 minutes.
 - Rinse with distilled water.
- Imaging and Quantification:
 - Capture a high-resolution digital image of the stained aorta.
 - Using image analysis software, measure the total surface area of the aorta.
 - Measure the area of the Oil Red O-stained lesions.
 - Calculate the percentage of the total aortic surface area covered by lesions.



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Figure 2: Experimental workflow for en face analysis.

Immunohistochemical Analysis of Aortic Root Lesions

This protocol outlines the steps for sectioning the aortic root and staining for specific cellular components of the atherosclerotic plaque.

Materials:

- OCT embedding medium
- Cryostat
- Microscope slides
- Acetone
- PBS
- Blocking solution (e.g., 5% goat serum in PBS)
- Primary antibodies (e.g., anti-macrophage, anti-smooth muscle actin)
- Secondary antibodies (biotinylated)
- Avidin-biotin-peroxidase complex (ABC kit)
- DAB substrate kit
- Hematoxylin counterstain
- Mounting medium

Procedure:

- Tissue Preparation and Sectioning:
 - After perfusion, dissect the heart and the upper part of the aorta.
 - Embed the aortic root in OCT medium and freeze.

- Cut serial cryosections (e.g., 5-10 μm thick) through the aortic root.
- Mount the sections on microscope slides.
- Immunohistochemical Staining:
 - Fix the sections with cold acetone.
 - Wash with PBS.
 - Incubate with a blocking solution to prevent non-specific antibody binding.
 - Incubate with the primary antibody overnight at 4°C.
 - Wash with PBS.
 - Incubate with the biotinylated secondary antibody.
 - Wash with PBS.
 - Incubate with the avidin-biotin-peroxidase complex.
 - Wash with PBS.
 - Develop the color with a DAB substrate kit.
 - Counterstain with hematoxylin.
 - Dehydrate and mount the slides.
- Image Analysis:
 - Capture images of the stained sections.
 - Quantify the positively stained areas for each cellular component using image analysis software.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory standards. All animal procedures must be

performed in accordance with institutional and national guidelines for animal care and use.

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